molecular formula C11H13BrN2O3S B5811103 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole

Cat. No.: B5811103
M. Wt: 333.20 g/mol
InChI Key: PMGCNQSMXUZZLB-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a brominated methoxyphenyl group attached to a sulfonyl group, which is further connected to a dihydroimidazole ring. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole typically involves multiple steps, starting with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by the sulfonylation of the brominated intermediate using a sulfonyl chloride reagent. The final step involves the formation of the dihydroimidazole ring through a cyclization reaction with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets. The dihydroimidazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine
  • 1-(5-Bromo-2-methoxyphenyl)sulfonylpyrrolidine
  • 5-Bromo-2-methoxybenzenesulfonyl chloride

Comparison: 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole is unique due to the presence of the dihydroimidazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGCNQSMXUZZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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